Butirato de nerilo

Descripción general

Descripción

, also known as fema 2774 or neryl butanoate, belongs to the class of organic compounds known as fatty alcohol esters. These are ester derivatives of a fatty alcohol. Thus, is considered to be a fatty ester lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. has a sweet, fatty, and green taste.

Aplicaciones Científicas De Investigación

Investigación cardiovascular

El butirato de nerilo ha sido estudiado por sus efectos sobre los parámetros cardiovasculares. En preparaciones de aorta de rata aislada, indujo un efecto contráctil, que se vio aumentado en anillos aórticos desnudos de endotelio. Esto sugiere que el this compound podría utilizarse para estudiar los mecanismos de la contracción vascular y el papel del endotelio en la modulación del tono vascular .

Estudios farmacológicos

La capacidad del compuesto para inducir hipotensión arterial y bradicardia cuando se inyecta por vía intravenosa en ratas despiertas indica su potencial para la investigación farmacológica. Podría ayudar a comprender las influencias sistémicas que conducen a estas respuestas cardiovasculares .

Aplicaciones en la industria aromática

El this compound es un constituyente de los aceites volátiles obtenidos de plantas aromáticas, que son de interés para las industrias de perfumería, saborizantes y farmacéutica. Su presencia en estos aceites se puede aprovechar para el desarrollo de nuevas fragancias y sabores .

Investigación de feromonas

Encontrado en extractos de glándulas de hembras de Agriotes acuminatus, una especie de escarabajo click, el this compound actúa como una feromona sexual. Esta aplicación es crucial para los estudios entomológicos, particularmente en la comprensión del comportamiento de los insectos y el desarrollo de métodos de control de plagas .

Química analítica

En el campo de la química analítica, las propiedades químicas del this compound, como su peso molecular y su estructura, son importantes para la caracterización de los ésteres terpénicos. La cromatografía de gases se puede utilizar para analizar su presencia y concentración en diversas muestras .

Agente aromatizante y saborizante

Debido a su olor y sabor de tipo verde, el this compound se utiliza como agente aromatizante y saborizante. Esta aplicación es significativa en la investigación de la ciencia de los alimentos, particularmente en la creación y mejora de los aditivos alimentarios y los agentes saborizantes .

Comparación de análogos vasodilatadores

La investigación ha comparado los efectos del this compound con sus análogos vasodilatadores. Esta comparación es vital para la química medicinal, ya que ayuda en el diseño y la síntesis de nuevos compuestos con las actividades biológicas deseadas .

Estudios del mecanismo de acción

Los efectos contráctiles del this compound fueron inhibidos por los antagonistas α-adrenérgicos, lo que indica la participación de los α-adrenorreceptores. Este hallazgo es esencial para la investigación farmacológica y bioquímica, ya que proporciona información sobre los mecanismos moleculares que subyacen a los efectos biológicos del compuesto .

Mecanismo De Acción

Target of Action

Neryl butyrate, a constituent of volatile oils obtained from aromatic plants , primarily targets the α-adrenoceptors located in the endothelial and smooth muscle cells . These receptors play a crucial role in regulating vascular tone and blood pressure .

Mode of Action

The interaction of Neryl butyrate with its targets results in a unique physiological response. Instead, it induces a contraction when it stimulates aortic rings under resting tonus . This contractile effect is augmented in endothelium-denuded aortic rings .

Pharmacokinetics

It’s known that neryl butyrate can be administered intravenously

Result of Action

The molecular and cellular effects of Neryl butyrate’s action are primarily observed in the cardiovascular system. In vivo, Neryl butyrate causes hypotension, suggesting that other systemic influences than vasoconstriction may occur . Additionally, it induces arterial hypotension and bradycardia when injected intravenously to awake rats .

Action Environment

The action, efficacy, and stability of Neryl butyrate can be influenced by various environmental factors. For instance, the presence of endothelium, nitric oxide synthase, and guanylyl cyclase can augment the contractile effect of Neryl butyrate . Conversely, the presence of cyclooxygenase inhibitor indomethacin eliminates this phenomenon . The contractile responses decrease in the presence of verapamil, a L-type Ca2+ channel blocker, or when Ca2+ is removed from the extracellular solution .

Análisis Bioquímico

Biochemical Properties

Neryl butyrate is a synthetic compound with a molecular weight of 224.34

Cellular Effects

It has been shown to induce contractile effects on isolated preparations of rat aorta . This suggests that Neryl butyrate may influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It has been suggested that the contractile effects of Neryl butyrate were inhibited by α-adrenergic antagonists, indicating the involvement of α-adrenoceptors in the mechanism of action

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of Neryl butyrate in laboratory settings. It has been observed that Neryl butyrate induced a contraction when it stimulated aortic rings under resting tonus

Propiedades

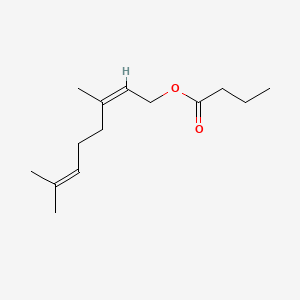

IUPAC Name |

[(2Z)-3,7-dimethylocta-2,6-dienyl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O2/c1-5-7-14(15)16-11-10-13(4)9-6-8-12(2)3/h8,10H,5-7,9,11H2,1-4H3/b13-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBOMYJPSRFZAL-RAXLEYEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)OC/C=C(/C)\CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883634 | |

| Record name | Butanoic acid, (2Z)-3,7-dimethyl-2,6-octadien-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid/sweet, leafy, floral odour | |

| Record name | Neryl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/279/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

239.00 to 240.00 °C. @ 760.00 mm Hg | |

| Record name | Neryl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in alcohol; insoluble in water, 1 ml in 6 ml 80% alcohol (in ethanol) | |

| Record name | Neryl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/279/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.898-0.910 | |

| Record name | Neryl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/279/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

999-40-6 | |

| Record name | Neryl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=999-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neryl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000999406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, (2Z)-3,7-dimethyl-2,6-octadien-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, (2Z)-3,7-dimethyl-2,6-octadien-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neryl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NERYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83580OVF8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Neryl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary sources of Neryl Butyrate and what are its characteristic properties?

A1: Neryl Butyrate is found as a constituent in the essential oils of various plants. For instance, it is present in Artemisia absinthium L. (wormwood) [, ], a plant traditionally used for its medicinal properties. It contributes to the characteristic aroma profile of these plants.

Q2: What is the chemical structure of Neryl Butyrate and how can it be identified?

A2: Neryl Butyrate is a monoterpene ester with the molecular formula C14H24O2. Its structure can be analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), which helps to identify and quantify individual components within a complex mixture like essential oils [, ].

Q3: How does the chemical composition of essential oils containing Neryl Butyrate vary?

A4: The concentration of Neryl Butyrate, along with other constituents, in essential oils can differ significantly depending on the geographical origin of the plant, harvest time, and extraction methods used. For example, studies have shown variations in Neryl Butyrate content in Artemisia absinthium essential oils from different European countries [, ].

Q4: Are there any analytical challenges in studying Neryl Butyrate?

A5: Analyzing volatile compounds like Neryl Butyrate in complex mixtures requires careful optimization of analytical methods. Factors like volatility and potential degradation during analysis need to be considered for accurate quantification and characterization [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.